Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate
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Overview
Description
Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate is an organic compound with the molecular formula C12H13ClN2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate typically involves the reaction of ethyl acetoacetate with phenylhydrazine in the presence of a chlorinating agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, hydrazine derivatives, and various substituted butanoates, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate involves its interaction with molecular targets such as enzymes and receptors. The phenylhydrazono group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. This compound may also participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate: Known for its antiviral properties.
Methyl 4-chloro-3-oxo-butanoate: Used in the synthesis of various pharmaceuticals.
(Z)-Ethyl 4-chloro-3-oxo-2-(2-p-tolylhydrazono)butanoate: Similar structure but with a p-tolyl group instead of a phenyl group.
Uniqueness
Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate is unique due to its specific phenylhydrazono group, which imparts distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
871329-86-1 |
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Molecular Formula |
C12H13ClN2O3 |
Molecular Weight |
268.69 g/mol |
IUPAC Name |
ethyl 4-chloro-3-hydroxy-2-phenyldiazenylbut-2-enoate |
InChI |
InChI=1S/C12H13ClN2O3/c1-2-18-12(17)11(10(16)8-13)15-14-9-6-4-3-5-7-9/h3-7,16H,2,8H2,1H3 |
InChI Key |
MGSCAIYBBVFSJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(CCl)O)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
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